3-nitro-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
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Overview
Description
3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to have cytotoxic properties against various types of cancer cells .
Mode of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been found to have cytotoxic properties, suggesting that they may affect pathways related to cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as the catalyst, and the reaction is performed in methanol (MeOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-amino-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, while oxidation can lead to various oxidized derivatives.
Scientific Research Applications
3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- N’-(1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-nitrobenzohydrazide
- N’-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thiophenecarbohydrazide
Uniqueness
3-nitro-N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide stands out due to its specific nitro and indole functional groups, which contribute to its unique chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells through multiple pathways highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4/c20-14(9-4-3-5-10(8-9)19(22)23)18-17-13-11-6-1-2-7-12(11)16-15(13)21/h1-8,16,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAODFZWKZIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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